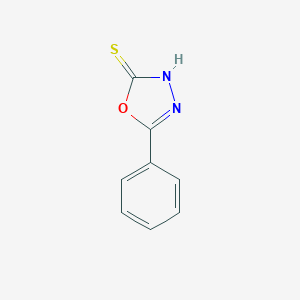

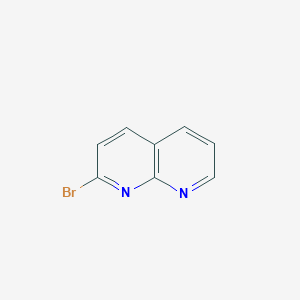

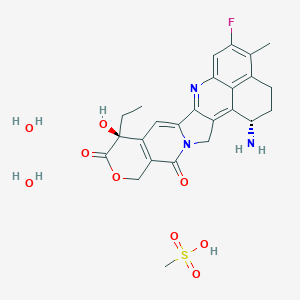

![molecular formula C7H4ClN5 B171704 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 124738-81-4](/img/structure/B171704.png)

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Descripción general

Descripción

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is also the scaffold for many commercially available drugs .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular formula of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is C6H5ClN4 . The InChI Key is VIVLSUIQHWGALQ-UHFFFAOYSA-N .Chemical Reactions Analysis

The method is based on the Ullmann condensation of 2-chloro-3-cyano-5-nitropyridine with 2-amino-pyridine 1-oxides, followed by intramolecular cyclization of the resulting 2-(3-cyano-5-nitro-2-pyridylamino)pyridine 1-oxides with phosphorous trichloride .Physical And Chemical Properties Analysis

The Assay (HPLC) of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is >96.0% .Aplicaciones Científicas De Investigación

Synthesis of Pyrrolopyrimidines

One significant application of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is in the synthesis of various pyrrolopyrimidines. Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines can be synthesized through various reactions and modifications, leading to the creation of novel compounds with potential applications in different fields. For example, 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile and other derivatives have been synthesized through cyclization and alkylation processes (Dong-Min Kim† and A. A. Santilli, 1971).

Fungicidal Properties

There is evidence indicating that derivatives of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile have fungicidal properties. This is particularly notable in the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which have shown potential in this area (S. Tumkevičius, A. Urbonas, P. Vainilavicius, 2000).

Antimicrobial and Antitumor Applications

Certain pyrrolo[2,3-d]pyrimidine derivatives synthesized from 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile have shown promise as antimicrobial and antitumor agents. For instance, compounds synthesized from related chemical structures have demonstrated inhibitory activity against leukemia, as well as significant antibacterial activity against various bacterial strains (A. Taher, A. Helwa, 2012).

Synthesis of Novel Compounds

The versatile nature of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile allows for the synthesis of a wide range of novel compounds. Researchers have utilized it to create new pyrrolopyrimidine derivatives with various potential applications in medicinal chemistry and other scientific fields (K. Hilmy, 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN5/c8-5-4-3(1-9)2-11-6(4)13-7(10)12-5/h2H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKWCSCTCYYFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=C(N=C2Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559293 | |

| Record name | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

CAS RN |

124738-81-4 | |

| Record name | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

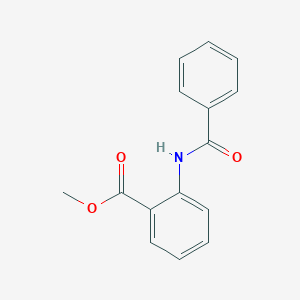

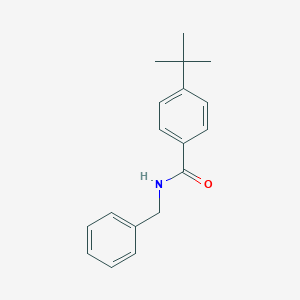

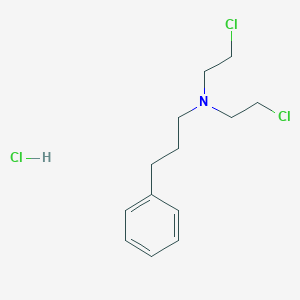

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

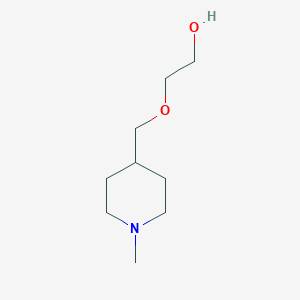

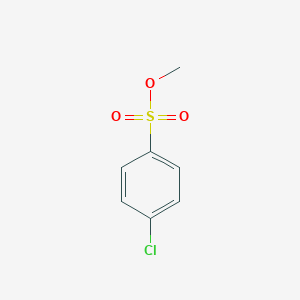

![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)

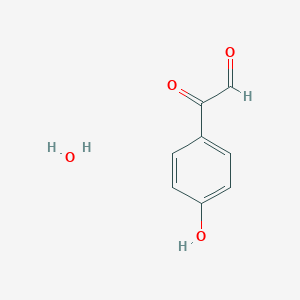

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)